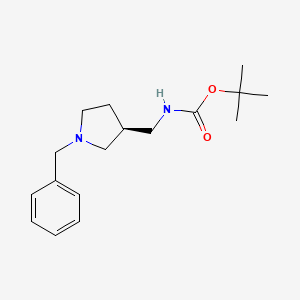

(S)-tert-Butyl ((1-benzylpyrrolidin-3-yl)methyl)carbamate

Description

(S)-tert-Butyl ((1-benzylpyrrolidin-3-yl)methyl)carbamate is a chemical compound with the molecular formula C17H26N2O2. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is often used as a building block in organic synthesis and medicinal chemistry .

Properties

IUPAC Name |

tert-butyl N-[[(3S)-1-benzylpyrrolidin-3-yl]methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O2/c1-17(2,3)21-16(20)18-11-15-9-10-19(13-15)12-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3,(H,18,20)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHRKPCRXBAHJGS-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1CCN(C1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC[C@@H]1CCN(C1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60363906 | |

| Record name | tert-Butyl {[(3S)-1-benzylpyrrolidin-3-yl]methyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

303111-41-3 | |

| Record name | tert-Butyl {[(3S)-1-benzylpyrrolidin-3-yl]methyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Boc Protection of (S)-1-Benzyl-3-aminomethylpyrrolidine

The most common route involves reacting (S)-1-benzyl-3-aminomethylpyrrolidine with di-tert-butyl dicarbonate (Boc₂O) under mild basic conditions. In a representative procedure, sodium bicarbonate (5.92 g, 70.5 mmol) in water was added to (S)-1-benzyl-3-aminomethylpyrrolidine (5.00 g, 28.4 mmol) in acetonitrile, followed by Boc₂O (6.22 g, 28.5 mmol). The reaction proceeded at room temperature for 10 minutes, yielding 65.2% of the target compound after purification.

Key Variables:

Alternative Boc-Activating Reagents

Di(2-pyridyl) carbonate (DPC) has been used as an efficient alkoxycarbonylation reagent for amines, offering higher yields (75–90%) in anhydrous dichloromethane with triethylamine as a base. This method avoids the exothermicity associated with Boc₂O, making it suitable for thermally sensitive substrates.

Reductive Amination Routes

Synthesis from (S)-Pyrrolidin-3-ylmethanol

A two-step sequence starts with Boc protection of (S)-pyrrolidin-3-ylmethanol using Boc₂O in dichloromethane, followed by benzylation via reductive amination. Benzaldehyde (2.2 equiv) and sodium triacetoxyborohydride (STAB, 3.0 equiv) in 1,2-dichloroethane/DMF (1:1) at 25°C afforded the benzylated product in 84% yield.

Optimization Insights:

- Catalyst: STAB outperforms NaBH₃CN in minimizing over-reduction.

- Solvent: Polar aprotic solvents (e.g., DMF) stabilize the imine intermediate.

Resolution of Racemic Mixtures

Tartaric Acid-Mediated Resolution

Racemic 1-benzyl-3-aminomethylpyrrolidine was resolved using D-tartaric acid hydrate in methanol. The diastereomeric salts were crystallized at 50–100°C, yielding enantiomerically pure (S)-isomer with 99.5% ee after neutralization.

Critical Parameters:

- Solvent: Methanol/water (4:1) optimizes salt solubility and crystallization kinetics.

- Molar Ratio: A 1:0.8 substrate-to-resolving agent ratio maximizes enantiomeric excess.

Deprotection and Functional Group Interconversion

Selective N-Bn Deprotection

A late-stage deprotection of the N-benzyl group was achieved using acetic acid (4.0 mL) in dichloromethane at 25°C for 1.5 hours, yielding quantitative conversion to the primary amine without affecting the Boc group.

Mechanistic Consideration:

- Acid Strength: Weak acids (e.g., acetic acid) selectively protonate the benzylamine without cleaving the carbamate.

Industrial-Scale Synthesis

Continuous Flow Hydrogenation

A patent-pending method employs 5% Pd/C in a continuous flow reactor under hydrogen (50 psi) at 40°C. This approach achieves 93% yield of (S)-tert-butyl ((1-benzylpyrrolidin-3-yl)methyl)carbamate with a space-time yield of 1.2 kg/L·h.

Advantages:

Comparative Analysis of Synthetic Methods

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl ((1-benzylpyrrolidin-3-yl)methyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the benzyl or pyrrolidine moieties.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in tetrahydrofuran.

Major Products Formed

Oxidation: Oxidized derivatives of the benzyl or pyrrolidine rings.

Reduction: Reduced forms of the carbamate or benzyl groups.

Substitution: Substituted derivatives at the benzyl or pyrrolidine positions.

Scientific Research Applications

Organic Synthesis

(S)-tert-Butyl ((1-benzylpyrrolidin-3-yl)methyl)carbamate serves as a valuable building block in the synthesis of complex organic molecules. Its structural features allow for the creation of various derivatives that can be utilized in different chemical reactions, including oxidation, reduction, and substitution reactions .

Medicinal Chemistry

The compound is being investigated for its potential therapeutic properties:

- Enzyme Inhibition: Research has indicated that it may act as an enzyme inhibitor, particularly relevant in pathways associated with neurodegenerative diseases such as Alzheimer's disease. It could potentially modulate neurotransmitter levels or inhibit enzymes involved in amyloid-beta aggregation .

- Drug Development: Due to its unique structural characteristics, it is being explored as a precursor for novel drug candidates targeting various biological pathways .

Biological Studies

In biological research, this compound is utilized to study interactions with specific molecular targets such as receptors and enzymes. Its ability to affect biological activity makes it a subject of interest in pharmacological studies aimed at understanding disease mechanisms and developing new therapeutic strategies .

Agrochemical Applications

The compound is also being explored for applications in agrochemicals, where its derivatives may serve as intermediates for the synthesis of pesticides or herbicides, contributing to agricultural productivity and sustainability .

Case Study 1: Neurodegenerative Disease Research

A study published in a peer-reviewed journal highlighted the potential of this compound as an inhibitor of amyloid-beta aggregation. The findings suggested that this compound could modulate the activity of enzymes involved in amyloid formation, offering insights into therapeutic approaches for Alzheimer's disease.

Case Study 2: Synthesis of Complex Molecules

In a recent publication on organic synthesis methodologies, researchers demonstrated the use of this compound as a key intermediate in synthesizing novel pyrrolidine derivatives. The study showcased various reaction conditions and their effects on yield and purity, emphasizing the compound's versatility in synthetic chemistry.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl ((1-benzylpyrrolidin-3-yl)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

- tert-Butyl ((1-phenylpyrrolidin-3-yl)methyl)carbamate

- tert-Butyl ((1-methylpyrrolidin-3-yl)methyl)carbamate

- tert-Butyl ((1-ethylpyrrolidin-3-yl)methyl)carbamate

Uniqueness

(S)-tert-Butyl ((1-benzylpyrrolidin-3-yl)methyl)carbamate is unique due to its specific structural features, such as the benzyl group attached to the pyrrolidine ring. This structural uniqueness imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .

Biological Activity

(S)-tert-Butyl ((1-benzylpyrrolidin-3-yl)methyl)carbamate, with the molecular formula C17H26N2O2, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological applications, supported by relevant research findings and data.

The synthesis of this compound typically involves the reaction of (S)-tert-butyl carbamate with (1-benzylpyrrolidin-3-yl)methyl chloride under basic conditions. Common solvents for this reaction include dichloromethane or tetrahydrofuran, with bases such as triethylamine facilitating the nucleophilic substitution process .

Chemical Structure:

- Molecular Weight: 290.40 g/mol

- CAS Number: 303111-41-3

- Purity: Typically assessed during synthesis and purification processes.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It has been noted for its potential as an enzyme inhibitor, particularly in pathways related to neurodegenerative diseases. The compound may modulate neurotransmitter levels or inhibit enzymes involved in amyloid-beta aggregation, which is significant in Alzheimer's disease research .

Enzyme Inhibition

Research indicates that this compound can act as a β-secretase inhibitor, which is crucial in preventing the formation of amyloid plaques associated with Alzheimer's disease. In vitro studies have demonstrated that this compound can significantly reduce cell death in astrocytes induced by amyloid-beta peptide (Aβ1-42), suggesting a protective effect against neurotoxicity .

Case Studies

- In Vitro Studies:

-

In Vivo Models:

- In experiments involving scopolamine-induced memory impairment in rats, the compound exhibited moderate protective effects on cognitive function, although it did not achieve statistical significance compared to standard treatments like galantamine . This highlights the need for further investigation into its bioavailability and efficacy in vivo.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Molecular Formula | Key Biological Activity |

|---|---|---|

| This compound | C17H26N2O2 | β-secretase inhibition |

| tert-butyl ((1-methylpyrrolidin-3-yl)methyl)carbamate | C16H24N2O2 | Moderate enzyme inhibition |

| tert-butyl ((1-phenylpyrrolidin-3-yl)methyl)carbamate | C17H26N2O2 | Neuroprotective effects |

Q & A

Q. What are the standard synthetic routes for (S)-tert-Butyl ((1-benzylpyrrolidin-3-yl)methyl)carbamate, and how is stereochemical integrity maintained during synthesis?

The compound is synthesized via multi-step procedures involving Pd/C-catalyzed hydrogenation and nucleophilic substitution. For example, starting from tert-butyl ((1-benzylpyrrolidin-3-yl)methyl)carbamate, hydrogenation under H₂ removes the benzyl group, followed by coupling with target moieties (e.g., pyrimidine derivatives). Stereochemical integrity is preserved by using chiral starting materials and inert reaction conditions (argon atmosphere) to prevent racemization .

Q. What analytical techniques are recommended for confirming the structure and purity of this compound?

Key methods include:

- NMR spectroscopy (¹H, ¹³C) to confirm backbone structure and stereochemistry.

- High-resolution mass spectrometry (HRMS) to verify the exact mass (e.g., 276.189665 g/mol) .

- HPLC to assess purity (>95%) .

- Infrared (IR) spectroscopy for functional group validation (e.g., carbamate C=O stretch).

Q. What are the key considerations for handling and storing this compound to ensure stability?

Q. How is the compound typically purified after synthesis?

Purification is achieved via silica gel column chromatography using gradients of ethyl acetate and hexane. For sensitive intermediates, flash chromatography or preparative HPLC may be employed to isolate enantiomerically pure fractions .

Advanced Research Questions

Q. How can researchers optimize enantiomeric purity when synthesizing derivatives of this compound?

- Use asymmetric catalysis (e.g., chiral Brønsted acids or organocatalysts) during key steps like Mannich reactions or nucleophilic substitutions.

- Employ chiral auxiliaries (e.g., tert-butyl carbamate with defined stereocenters) to direct stereoselectivity.

- Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry .

Q. How should discrepancies between calculated and observed spectroscopic data be addressed?

- Perform X-ray crystallography to resolve structural ambiguities, especially for stereochemical assignments.

- Use 2D NMR techniques (e.g., COSY, HSQC) to confirm connectivity and rule out diastereomer formation.

- Recalculate theoretical spectra using density functional theory (DFT) to identify potential computational errors .

Q. What strategies are effective in elucidating the compound’s role in modulating biological targets like ATP synthase?

- Conduct structure-activity relationship (SAR) studies by synthesizing analogs with modifications to the benzyl or pyrrolidine groups.

- Use enzyme inhibition assays to measure IC₅₀ values and correlate structural features with activity.

- Perform molecular docking with target protein structures (e.g., ATP synthase α/β subunits) to predict binding modes .

Q. What computational methods aid in predicting the compound’s reactivity or interaction with biological targets?

- Molecular dynamics simulations to study conformational flexibility in solution.

- Density functional theory (DFT) to analyze transition states during synthesis or hydrolysis.

- Pharmacophore modeling to identify critical interaction sites for biological activity .

Data Contradiction and Troubleshooting

Q. How to address inconsistencies in biological activity data across different assay systems?

- Validate assays using positive/negative controls (e.g., known ATP synthase inhibitors).

- Test compound stability under assay conditions (e.g., pH, temperature) to rule out degradation.

- Compare results across orthogonal methods (e.g., fluorescence-based vs. radiometric assays) .

Q. What steps should be taken if synthetic yields vary significantly between batches?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.